![molecular formula C17H24N2O3 B1328721 [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid CAS No. 1142204-90-7](/img/structure/B1328721.png)
[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid , also known by its chemical formula C₁₇H₂₄N₂O₃ , is a compound with a molecular weight of 304.39 g/mol . It falls within the category of bioorganic molecules and is primarily used for research purposes. Notably, it is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
Synthesis and Characterization
Transition Metal Complexes : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to produce Schiff base ligand H-HMAC, which was reacted with metal ions like Co(II), Ni(II), Cu(II), and Zn(II). These compounds showed properties like free radical scavenging and xanthine oxidase inhibitory activities, with the zinc complex exhibiting notable enzymatic activity inhibition (Ikram et al., 2015).
Chiral Rhodium Complexes : The study of chiral rhodium complexes synthesized from amino acids and amino alcohol shows that these compounds adopt polymeric trigonal bipyramidal configurations. They demonstrate interesting molecular structures and potential for various applications (Enamullah et al., 2006).
Biological Applications
Ethylene Formation Inhibition in Plants : Novel oxime ether derivatives of aminooxyacetic acid were tested on plants like oilseed rape and barley. These compounds effectively reduced ethylene evolution and delayed senescence in cut carnation flowers, indicating their potential as plant growth regulators (Kirchner et al., 1993).
Angiotensin Converting Enzyme Inhibition : Hydroxamic derivatives of cyclohexane series were synthesized and evaluated for their inhibitory activity against angiotensin converting enzyme. These compounds were designed as potential ACE inhibitors and showed promising activity (Turbanti et al., 1993).
Antimicrobial Activity
- Imidazol-5-ones Derivatives : The synthesis of compounds like 2-Phenyl-4-cyclohexylidene-1,3-oxozol-5-one and their transformation into imidazoles and thiazolyl derivatives demonstrated antimicrobial activity. This indicates their potential use in developing new antimicrobial agents (Bishnoi et al., 2006).
Pharmaceutical Applications
- Anti-inflammatory Activity : Synthesized [(Cycloalkylmethyl)phenyl]acetic acid derivatives showed good activity in the carrageenan edema test, indicating their potential as anti-inflammatory and analgesic agents (Terada et al., 1984).
Propriétés
IUPAC Name |
2-(N-[2-(cyclohexylmethylamino)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(18-11-14-7-3-1-4-8-14)12-19(13-17(21)22)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,18,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILITJXQFLNXNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182017 |
Source


|
| Record name | Glycine, N-[2-[(cyclohexylmethyl)amino]-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid | |
CAS RN |
1142204-90-7 |
Source


|
| Record name | Glycine, N-[2-[(cyclohexylmethyl)amino]-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[(cyclohexylmethyl)amino]-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

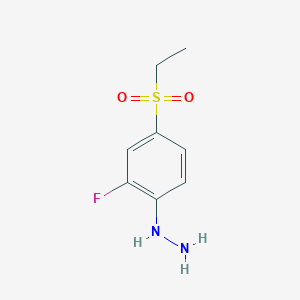
![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328641.png)
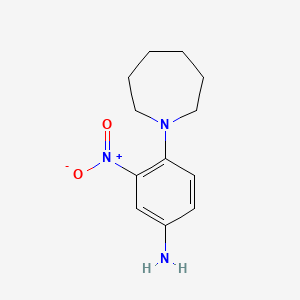
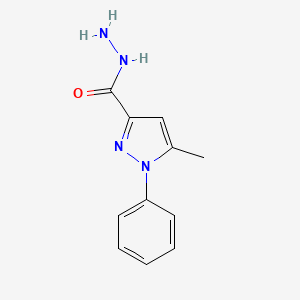
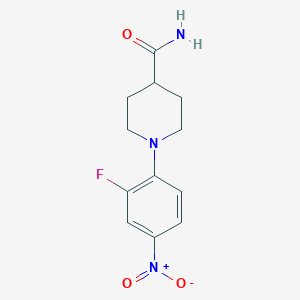
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)
![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)
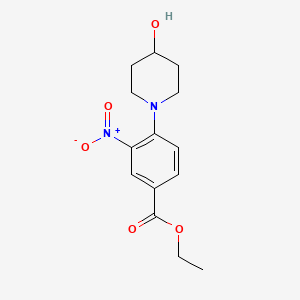
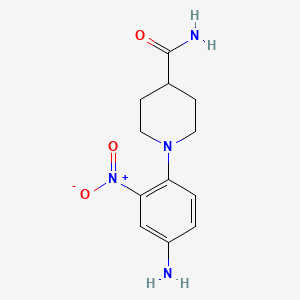
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)